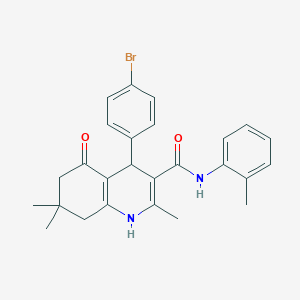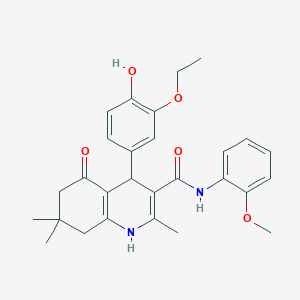![molecular formula C13H9NO3S B417897 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid CAS No. 351358-68-4](/img/structure/B417897.png)
7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the CAS Number: 351358-68-4 . It has a molecular weight of 260.29 and its IUPAC name is 7-methoxy-1H-1lambda3-thieno[2,3-b]quinoline-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid is 1S/C13H10NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6,18H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a gray powder with a melting point of 97–99°C . Its IR spectrum shows peaks at 3377.9–2531.8 (br, acid-OH.), 2982.0 (C-H str.), 2903.7 (C-H str.), 1721.2 (acidic C=O), 1641.0 (imine C=N), 1584.7 (aromatic C=C) .Applications De Recherche Scientifique
Photophysical Properties and Fluorescence 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid and its derivatives have been explored for their photophysical properties, particularly in the context of fluorescence. Studies involving similar quinoline compounds have shown that they exhibit dual emissions, including normal emission and excited-state intramolecular proton transfer (ESIPT) emission, along with large Stokes’ shifts in various solvents. The emission properties of these compounds have been found to be significantly influenced by solvent polarity, indicating potential applications in fluorescence-based sensors and imaging technologies (Padalkar & Sekar, 2014).
Antimicrobial and Antitubercular Activities The structural analogs of 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid have been synthesized and tested for antimicrobial properties. Some derivatives have shown promising results against various bacterial strains, suggesting potential for the development of new antibacterial agents. Furthermore, specific thieno[3,2-b]quinoline derivatives have been evaluated for antitubercular activity against Mycobacterium tuberculosis, with certain compounds displaying significant efficacy. These findings point towards the potential of 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid derivatives in the development of novel antimicrobial and antitubercular therapeutics (Balamurugan et al., 2010).
Anticancer Properties Research on quinoline-4-carboxylic acid derivatives, similar to 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid, has revealed their potential in anticancer therapy. Microwave-assisted synthesis of these compounds has demonstrated significant cytotoxic activity against various cancer cell lines. The apoptotic DNA fragmentation observed in certain cell lines further confirms the potential of these compounds to induce apoptosis, a desirable feature in anticancer agents. Molecular docking studies have also been conducted to understand their mechanism of action, particularly targeting the topoisomerase II alpha enzyme, which is crucial for DNA replication and cell division in cancer cells (Bhatt et al., 2015).
Synthetic Methodologies The synthesis and structural modification of quinoline derivatives, including those similar to 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid, have been a focus of research due to their broad range of biological activities. Various synthetic strategies have been developed to enhance the efficiency and yield of these compounds, including microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. Such advancements in synthetic methodologies not only facilitate the production of these compounds but also enable the exploration of their diverse biological activities (Yang et al., 2013).
Propriétés
IUPAC Name |
7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYCIVDGRKVDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,3-bis(methyloxy)phenyl]-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417814.png)
![2,7,7-trimethyl-4-[2-(methyloxy)phenyl]-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417816.png)

![4-[4-(ethyloxy)phenyl]-2-methyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417821.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide](/img/structure/B417823.png)

![4-{4-nitrophenyl}-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417827.png)
![2,7,7-trimethyl-N,4-bis[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417829.png)
![4-(3-chlorophenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417830.png)
![4-[2,4-bis(methyloxy)phenyl]-2,7,7-trimethyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417831.png)
![4-(3-bromophenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417834.png)
![N'-[(4-bromophenyl)carbonyl]-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B417835.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B417836.png)
![N-{5-nitro-2-methylphenyl}-2-{[4-(4-methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417837.png)